molecular formula C23H24N2O3S B10903187 N~1~-[3-Nitro-5-(phenylsulfanyl)phenyl]-1-adamantanecarboxamide

N~1~-[3-Nitro-5-(phenylsulfanyl)phenyl]-1-adamantanecarboxamide

Cat. No.: B10903187
M. Wt: 408.5 g/mol
InChI Key: WOJRKZXBFSXAPW-UHFFFAOYSA-N
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Description

N~1~-[3-Nitro-5-(phenylsulfanyl)phenyl]-1-adamantanecarboxamide is a complex organic compound characterized by the presence of a nitro group, a phenylsulfanyl group, and an adamantanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-Nitro-5-(phenylsulfanyl)phenyl]-1-adamantanecarboxamide typically involves multiple steps:

    Formation of the Nitro Group:

    Introduction of the Phenylsulfanyl Group: This step involves the substitution of a hydrogen atom on the aromatic ring with a phenylsulfanyl group, often using thiophenol and a suitable catalyst.

    Adamantanecarboxamide Formation: The adamantanecarboxamide moiety is introduced through amide bond formation, typically using adamantane-1-carboxylic acid and an amine coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The phenylsulfanyl group can be oxidized to form a sulfone using oxidizing agents such as hydrogen peroxide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, palladium on carbon.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Amino Derivatives: Formed from the reduction of the nitro group.

    Sulfone Derivatives: Formed from the oxidation of the phenylsulfanyl group.

    Functionalized Aromatic Compounds: Formed from electrophilic substitution reactions.

Scientific Research Applications

N~1~-[3-Nitro-5-(phenylsulfanyl)phenyl]-1-adamantanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used to study the effects of nitro and phenylsulfanyl groups on biological systems, including their interactions with proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N1-[3-Nitro-5-(phenylsulfanyl)phenyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylsulfanyl group can interact with thiol-containing proteins. The adamantanecarboxamide moiety provides structural stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[3-Nitro-5-(phenylsulfanyl)phenyl]-1-adamantanecarboxamide is unique due to the presence of the adamantanecarboxamide moiety, which imparts distinct structural and functional properties. This moiety enhances the compound’s stability and potential for biological activity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-(3-nitro-5-phenylsulfanylphenyl)adamantane-1-carboxamide

InChI

InChI=1S/C23H24N2O3S/c26-22(23-12-15-6-16(13-23)8-17(7-15)14-23)24-18-9-19(25(27)28)11-21(10-18)29-20-4-2-1-3-5-20/h1-5,9-11,15-17H,6-8,12-14H2,(H,24,26)

InChI Key

WOJRKZXBFSXAPW-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC(=CC(=C4)SC5=CC=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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